molecular formula C20H27Cl2N3S B026153 Perazine Dihydrochloride CAS No. 5317-37-3

Perazine Dihydrochloride

Cat. No. B026153
CAS RN: 5317-37-3
M. Wt: 412.4 g/mol
InChI Key: GLLQXJNHQBYBCR-UHFFFAOYSA-N
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Description

Perazine Dihydrochloride is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s a medication used to treat roundworm and pinworm .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Structurally, piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .


Chemical Reactions Analysis

The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) in the latest editions of most Pharmacopoeia . Other reported methods include colorimetric and spectrophotometric methods .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . The pH of a 10% aqueous solution of piperazine is 10.8–11.8 . Piperazine readily absorbs water and carbon dioxide from the air .

Scientific Research Applications

Synthesis of Piperazines

Perazine Dihydrochloride: is structurally related to piperazines, which are significant in drug discovery. Advances in the synthesis of piperazines, including C–H functionalization, have expanded the scope of piperazine-based drugs, leading to the development of new pharmacological agents .

Mechanism of Action

Target of Action

Perazine Dihydrochloride, like other phenothiazines, is presumed to act principally in the subcortical areas . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting various physiological functions such as mood, cognition, perception, locomotion, and endocrine regulation .

Mode of Action

Perazine Dihydrochloride acts by producing a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor . This interaction with its targets leads to changes in neurotransmission, which can result in therapeutic effects .

Biochemical Pathways

It is known that phenothiazines like perazine can interfere with various neurotransmitter systems, particularly the dopaminergic system . This can lead to downstream effects such as modulation of mood and cognition .

Pharmacokinetics

Piperazine derivatives, which perazine dihydrochloride belongs to, are known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry . These properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of Perazine Dihydrochloride’s action are largely due to its interaction with its primary targets. By blocking alpha adrenergic and D(1) dopamine receptors, Perazine Dihydrochloride can modulate neurotransmission, leading to changes in various physiological functions .

Action Environment

The action, efficacy, and stability of Perazine Dihydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect how Perazine Dihydrochloride acts in the body

Safety and Hazards

Piperazine Dihydrochloride is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of damaging fertility .

Future Directions

A novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) has been synthesized, which improved the water solubility and antitumor activity of aloe emodin in vitro . This study provides new insights into the further development of anthraquinone compounds as potential chemotherapeutic agents for oral cancer treatment .

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLQXJNHQBYBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-97-9 (Parent)
Record name Taxilan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70967691
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perazine Dihydrochloride

CAS RN

5317-37-3
Record name Taxilan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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